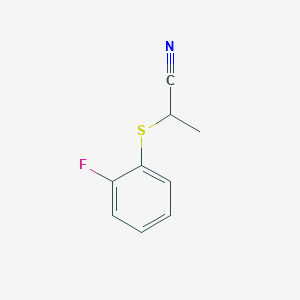

2-(2-Fluorophenyl)sulfanylpropanenitrile

Description

2-(2-Fluorophenyl)sulfanylpropanenitrile is an organosulfur compound featuring a fluorophenyl group attached via a sulfanyl (thioether) linkage to a propanenitrile backbone. The nitrile moiety may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name |

2-(2-fluorophenyl)sulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMPDSIEPPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)SC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Sulfanyl vs. Sulfonyl Derivatives

- 3-[(2-Fluorophenyl)sulfonyl]propanenitrile (): Replaces the sulfanyl (S-) group with a sulfonyl (SO₂) group. The sulfonyl group increases polarity, acidity (via electron-withdrawing effects), and oxidative stability compared to sulfanyl. Molecular weight: 213.23 g/mol (C₉H₈FNO₂S) vs. ~181 g/mol for the sulfanyl analog. Applications: Likely used in high-polarity environments or as a metabolite of sulfanyl derivatives .

- 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile (): Contains a dinitrile and ketone group instead of a nitrile and sulfanyl. Higher boiling point (399.8°C) and density (1.249 g/cm³) due to increased molecular weight and polarity. Role: A Vonoprazan impurity, highlighting the pharmaceutical relevance of fluorophenyl-containing nitriles .

Halogen Substitution: Fluorine vs. Chlorine

- 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile (): Substitutes fluorine with chlorine at the phenyl ortho position. Molecular weight: 222.71 g/mol (C₁₂H₁₅ClN₂) vs. ~181 g/mol for the fluoro analog. Implications: May exhibit altered pharmacokinetics due to increased hydrophobicity .

Aromatic Substitution Patterns

- 2-(3-Benzoylphenyl)propanenitrile (): Features a meta-benzoylphenyl group instead of ortho-fluorophenyl. Role: A Ketoprofen impurity, emphasizing the importance of nitrile intermediates in NSAID synthesis .

Hybrid Functionalization

- 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile (): Combines difluoropropanenitrile with ethylphenyl and hydroxyethylamine groups. The hydroxyethylamine moiety enhances water solubility, while difluorination increases metabolic resistance. Applications: Likely a precursor for bioactive molecules requiring balanced solubility and stability .

Physicochemical and Functional Comparison Table

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity in 2-(2-fluorophenyl) derivatives enhances binding affinity in drug-receptor interactions compared to chlorine or benzoyl groups .

- Metabolic Stability : Sulfanyl groups resist oxidation better than thioethers but are less stable than sulfonamides or sulfones .

- Synthetic Utility : Nitrile groups in these compounds enable versatile transformations, such as hydrolysis to carboxylic acids or conversion into heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.